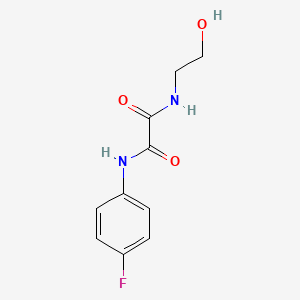

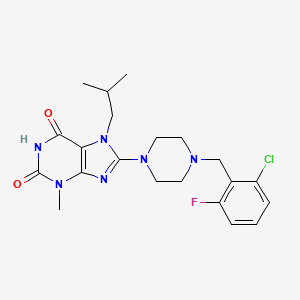

N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide, also known as FPhOx, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPhOx is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Applications De Recherche Scientifique

1. Medicinal Chemistry and Drug Development

N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide and its derivatives have been extensively studied in the field of medicinal chemistry. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide, have been identified as potent and selective Met kinase inhibitors. These compounds have demonstrated significant efficacy in tumor models and have been advanced into clinical trials (Schroeder et al., 2009).

2. Structural Chemistry

The structural characteristics of N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide derivatives have been a subject of interest in chemical research. Studies have been conducted on the synthesis and structural investigation of various oxamide derivatives. These studies include NMR and X-ray diffraction analysis, revealing insights into intramolecular hydrogen bonding and molecular conformation (Martínez-Martínez et al., 1998).

3. Material Science

N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide derivatives have been utilized in material science, particularly in the development of polyurethane foams. Studies have shown that derivatives such as N,N'-bis(2-hydroxyethyl)oxamide, when reacted with boric acid and ethylene carbonate, yield products with high thermal stability. These products have been used to create rigid polyurethane foams exhibiting enhanced thermal stability and compressive strength (Zarzyka, 2013).

4. Bioinorganic Chemistry

The compound has also found applications in bioinorganic chemistry. Dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands have been synthesized and characterized. These complexes exhibit in vitro anticancer activity and show promise in bio-macromolecular interaction and molecular docking studies (Zheng et al., 2015).

Propriétés

IUPAC Name |

N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-7-1-3-8(4-2-7)13-10(16)9(15)12-5-6-14/h1-4,14H,5-6H2,(H,12,15)(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJHROHEEONPMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCCO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethoxyphenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2365636.png)

![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)

![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2365658.png)